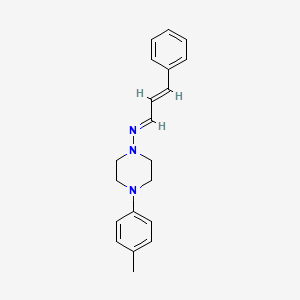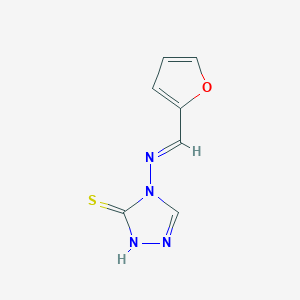
(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is an organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring substituted with a phenylallylidene group and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with p-Tolyl Group: The piperazine core is then reacted with p-tolyl halides in the presence of a base such as potassium carbonate to introduce the p-tolyl group.
Introduction of the Phenylallylidene Group: The final step involves the condensation of the substituted piperazine with cinnamaldehyde under acidic or basic conditions to form the phenylallylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylallylidene or p-tolyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its binding affinity to biological targets, and its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or enzyme activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N-phenylpiperazine: A simpler analog with a phenyl group attached to the piperazine ring.
N-(p-tolyl)piperazine: Similar structure but lacks the phenylallylidene group.
N-allylpiperazine: Contains an allyl group instead of the phenylallylidene group.
Uniqueness
(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is unique due to the presence of both the phenylallylidene and p-tolyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C20H23N3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
(E,E)-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3/b8-5+,21-13+ |
InChIキー |
LNDKKPIKNYVGHB-QRJSFIJRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C=C/C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide](/img/structure/B10806291.png)
![3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B10806302.png)
![1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine](/img/structure/B10806308.png)

![2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B10806322.png)
![N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10806325.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B10806332.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B10806336.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B10806339.png)
![methyl 3-[(4-bromobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10806355.png)
![N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}oxolane-2-carboxamide](/img/structure/B10806360.png)
![Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B10806367.png)
![[2-[(9,10-Dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B10806369.png)
